2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Overview
Description
2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ester functional group, an amino group, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can be achieved through a multi-step process involving the following key steps:
Formation of the Amino Group: The initial step involves the reaction of 4-methylbenzylamine with an appropriate acylating agent to introduce the amino group.
Esterification: The next step involves the esterification of the resulting intermediate with 4-ethoxyphenylacetic acid. This can be achieved using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of environmentally friendly solvents and catalysts is prioritized.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Similar in having an amino group and aromatic rings.
2-Methoxyphenyl isocyanate: Similar in having an aromatic ring and functional groups that can undergo various chemical reactions.
Uniqueness
2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-24-18-10-8-16(9-11-18)12-20(23)25-14-19(22)21-13-17-6-4-15(2)5-7-17/h4-11H,3,12-14H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDNTOBPWHCFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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